molecular formula C11H13N3 B1457049 1-(4-Methylpyridin-2-yl)-3,5-dimethylpyrazole CAS No. 1174635-81-4

1-(4-Methylpyridin-2-yl)-3,5-dimethylpyrazole

Cat. No.: B1457049
CAS No.: 1174635-81-4
M. Wt: 187.24 g/mol
InChI Key: JESIVANAMNCKMG-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-2-yl)-3,5-dimethylpyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a 4-methylpyridin-2-yl group and two methyl groups at positions 3 and 5

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-4-5-12-11(6-8)14-10(3)7-9(2)13-14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESIVANAMNCKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyridin-2-yl)-3,5-dimethylpyrazole typically involves the reaction of 4-methylpyridine-2-carbaldehyde with 3,5-dimethylpyrazole in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpyridin-2-yl)-3,5-dimethylpyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered electronic properties.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the modulation of specific biological pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-2-yl)-3,5-dimethylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. The presence of the 4-methylpyridin-2-yl group enhances its binding affinity and specificity towards certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

    1-(4-Methylpyridin-2-yl)pyrazole: Lacks the additional methyl groups at positions 3 and 5.

    3,5-Dimethylpyrazole: Does not contain the 4-methylpyridin-2-yl group.

    4-Methylpyridine-2-carbaldehyde: A precursor in the synthesis of 1-(4-Methylpyridin-2-yl)-3,5-dimethylpyrazole.

Uniqueness: this compound is unique due to the combination of the pyrazole ring with the 4-methylpyridin-2-yl group and the additional methyl groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Methylpyridin-2-yl)-3,5-dimethylpyrazole
Reactant of Route 2
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1-(4-Methylpyridin-2-yl)-3,5-dimethylpyrazole

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